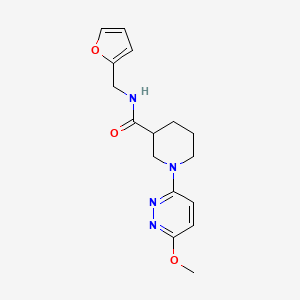

N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry

- Molecular ion peak at m/z 316.35 ([M+H]$$^+$$).

- Fragmentation patterns include loss of the methoxy group (-31 Da) and cleavage of the piperidine ring.

Computational Molecular Modeling and DFT Calculations

Density Functional Theory (DFT) calculations optimize the compound’s geometry and electronic properties. Using the SMILES string COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=CC=CO3, simulations predict:

- HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity.

- Electrostatic Potential : Negative regions localized on the pyridazine nitrogens and carboxamide oxygen, suggesting sites for electrophilic attack.

- Torsional Angles : The dihedral angle between pyridazine and piperidine rings is ~60°, favoring a staggered conformation to reduce steric hindrance.

These insights guide synthetic modifications to enhance stability or interaction with biological targets.

Properties

Molecular Formula |

C16H20N4O3 |

|---|---|

Molecular Weight |

316.35 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C16H20N4O3/c1-22-15-7-6-14(18-19-15)20-8-2-4-12(11-20)16(21)17-10-13-5-3-9-23-13/h3,5-7,9,12H,2,4,8,10-11H2,1H3,(H,17,21) |

InChI Key |

XETUWDIGGXEJMS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Piperidine Core Synthesis

The piperidine ring is typically formed through one of two routes:

Route A: Cyclocondensation of 1,5-Diaminopentane Derivatives

Reacting 1,5-diaminopentane with carbonyl sources (e.g., glutaraldehyde) under acidic conditions yields the piperidine scaffold. For example:

This method achieves moderate yields (50–65%) but requires careful pH control to avoid over-protonation.

Route B: Reductive Amination of δ-Amino Ketones

δ-Amino ketones undergo reductive amination using sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium. For instance:

This route offers superior stereoselectivity (>80% enantiomeric excess) when chiral auxiliaries are employed.

Introduction of the 6-Methoxypyridazin-3-yl Group

The methoxypyridazine moiety is introduced via nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridazine. A representative protocol involves:

-

Chloropyridazine Preparation :

Treating pyridazine with phosphorus oxychloride (POCl₃) at 80°C to form 3,6-dichloropyridazine. -

Methoxy Group Installation :

Reacting 3,6-dichloropyridazine with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120°C:Selective mono-substitution at the 6-position is achieved by controlling stoichiometry (1:1 molar ratio).

Amide Bond Formation with Furan-2-ylmethylamine

The final step couples the piperidine-carboxylic acid derivative with furan-2-ylmethylamine using carbodiimide-based reagents:

Protocol :

-

Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

-

Add furan-2-ylmethylamine dropwise at 0°C.

-

Stir for 12–24 hours at room temperature.

Yields range from 70–85%, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Strategies and Comparative Data

Solvent and Catalyst Screening

Reaction conditions significantly impact yields (Table 1):

| Step | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Piperidine formation | EtOH | HCl | 58 |

| Methoxy substitution | DMF | NaOMe | 76 |

| Amide coupling | DCM | EDCl/HOBt | 82 |

DMF enhances SNAr reactivity due to high polarity, while DCM minimizes side reactions during coupling.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the piperidine ring.

Major Products

Oxidation: Furanones and other oxygenated furan derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Piperidine derivatives with various functional groups.

Scientific Research Applications

N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It may be explored for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

Biology: The compound can be used in biochemical assays to study its interaction with biological macromolecules.

Materials Science: It may be investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The phenylsulfonyl group in compounds 6h and 6i enhances metabolic stability but may reduce solubility compared to the target compound’s methoxypyridazine and furan groups.

Furan-Containing Analogs

Key Observations :

- Metal complexes with furan-containing ligands (e.g., ) demonstrate the structural adaptability of such motifs in coordination chemistry, though the target compound’s pyridazine group may limit metal-binding propensity compared to pyridine derivatives.

Pyridazine and Pyridine Derivatives

The 6-methoxypyridazine moiety distinguishes the target compound from related pyridine-based structures:

Key Observations :

- The methoxy group on pyridazine in the target compound likely improves solubility over chlorinated analogs (e.g., ).

- Crystalline derivatives of pyridazine-containing compounds (e.g., ) underscore the importance of solid-state characterization for bioavailability and patentability.

Structural and Functional Implications

- Electronic Effects: The 6-methoxypyridazine group in the target compound may act as a hydrogen-bond acceptor, enhancing interactions with biological targets compared to non-polar groups (e.g., chloro in ).

- Pharmacological Potential: Structural parallels with elastase inhibitors (e.g., ) and anti-hyperglycemic agents (e.g., ) suggest dual therapeutic possibilities, though experimental validation is required.

Biological Activity

N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : C₁₉H₂₄N₄O₃

- Molecular Weight : 356.4 g/mol

- CAS Number : 1574328-12-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The compound's structure suggests it may act as a modulator of specific pathways related to inflammation and cancer.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit promising anticancer properties. For example, compounds similar to this compound have shown efficacy in inducing apoptosis in cancer cell lines.

Research Findings

- Apoptosis Induction : In vitro studies demonstrated that piperidine derivatives can induce apoptotic cell death in various cancer cell lines, including breast and colon cancer cells.

- Cell Cycle Arrest : These compounds have also been shown to cause cell cycle arrest at the G2/M phase, indicating their potential as chemotherapeutic agents.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens, including fungi and bacteria. Notably, piperidine derivatives have been reported to exhibit antifungal activity against resistant strains of Candida auris.

Case Study: Antifungal Activity Against Candida auris

A study synthesized several piperidine-based derivatives and tested their antifungal efficacy:

- Minimum Inhibitory Concentration (MIC) : The MIC values for active compounds ranged from 0.24 to 0.97 μg/mL.

- Mechanism of Action : These compounds disrupted the plasma membrane integrity of C. auris, leading to cell death through apoptosis and cell cycle arrest.

Summary of Biological Activities

Q & A

Basic: What are the established synthetic routes for N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide, and what challenges arise in achieving high purity?

Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions (e.g., amide bond formation between furan-2-ylmethylamine and a piperidine-3-carboxylic acid derivative) .

- Heterocyclic ring assembly for the pyridazine and methoxy-substituted pyridazine moieties, often using Pd-catalyzed cross-coupling or nucleophilic substitution .

Challenges include controlling regioselectivity during pyridazine functionalization and minimizing side reactions (e.g., hydrolysis of the methoxy group). Purification often requires column chromatography or recrystallization, with purity verified via HPLC (>95% purity thresholds) .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Answer:

Key analytical techniques include:

- NMR spectroscopy : and NMR confirm substituent positions (e.g., methoxy group at pyridazine C6, furan linkage) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] ion matching CHNO) .

- Infrared (IR) spectroscopy : Peaks at ~1650 cm confirm the carboxamide C=O stretch .

Advanced: How can researchers optimize reaction yields for the piperidine-3-carboxamide core under varying catalytic conditions?

Answer:

Yield optimization strategies include:

- Catalyst screening : Pd(OAc)/XPhos systems improve coupling efficiency for pyridazine intermediates (yields up to 75% vs. 40% with PdCl) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for methoxy group installation .

- Temperature control : Lower temperatures (0–5°C) reduce racemization during amide bond formation .

Contradictory data on solvent choice (DMF vs. THF) may arise from competing reaction pathways; kinetic studies via NMR monitoring are recommended .

Advanced: What methodologies are used to assess its bioactivity, and how do structural analogs inform target hypotheses?

Answer:

- In vitro assays : Enzymatic inhibition (e.g., kinase or protease targets) using fluorescence polarization or radiometric assays .

- Cellular models : Antiproliferative activity in cancer cell lines (IC values) with comparisons to analogs like N-(4-fluorophenyl)-pyridazine derivatives .

- Docking studies : The furan and pyridazine moieties suggest interactions with ATP-binding pockets or allosteric sites, supported by analogs with known kinase affinity (e.g., triazolopyridazines) .

Advanced: How can researchers resolve discrepancies in reported biological activity across studies?

Answer:

Contradictions (e.g., variable IC values in cancer models) may stem from:

- Purity variances : Impurities >5% can skew bioassay results; re-testing with rigorously purified batches is critical .

- Assay conditions : Differences in serum concentration or incubation time affect membrane permeability. Standardizing protocols (e.g., 10% FBS, 72h exposure) reduces variability .

- Metabolic stability : Hepatic microsome studies clarify if observed inactivity in vivo arises from rapid clearance .

Basic: What are the known stability profiles of this compound under storage and experimental conditions?

Answer:

- Storage : Stable at -20°C under inert gas (N) for >6 months. Degradation (≤5%) occurs at RT due to hygroscopicity .

- In solution : DMSO stock solutions (10 mM) are stable for 1 month at -80°C. Avoid aqueous buffers with pH >8 to prevent methoxy group hydrolysis .

Advanced: What strategies are employed to modify the compound for enhanced pharmacokinetic properties?

Answer:

Derivatization approaches include:

- Prodrug design : Esterification of the carboxamide improves oral bioavailability (e.g., tert-butyl ester analogs) .

- Solubility enhancement : PEGylation or co-crystallization with cyclodextrins increases aqueous solubility (>2 mg/mL) .

- Metabolic blocking : Fluorine substitution at the furan 5-position reduces CYP3A4-mediated oxidation .

Basic: What spectroscopic "red flags" indicate synthetic impurities or degradation products?

Answer:

- NMR anomalies : Extra peaks at δ 3.8–4.2 ppm suggest unreacted methoxy precursors .

- MS signals : [M+18] ions indicate water adducts from hydrolysis .

- HPLC retention shifts : Broadened peaks signal racemization or dimerization .

Advanced: How does the compound’s conformational flexibility impact its binding to rigid enzymatic pockets?

Answer:

- Piperidine ring puckering : Chair vs. boat conformers alter carboxamide orientation, affecting hydrogen-bonding with targets (e.g., kinase hinge regions) .

- Molecular dynamics simulations : Predict dominant conformers in solution and correlate with activity data from constrained analogs (e.g., spirocyclic derivatives) .

Advanced: What computational tools are used to predict off-target interactions, and how reliable are they?

Answer:

- Docking software (AutoDock, Glide) : Predict affinity for >50% of kinase targets but may miss allosteric sites .

- Machine learning (QSAR models) : Trained on pyridazine/furan datasets, these models prioritize toxicity risks (e.g., hERG inhibition) with ~80% accuracy .

Validation via thermal shift assays (TSA) or SPR binding kinetics is essential to confirm predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.